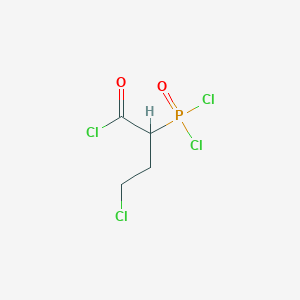
4-Chloro-2-(dichlorophosphoryl)butanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(dichlorophosphoryl)butanoyl chloride is a chemical compound with the molecular formula C4H6Cl3O2P. It is known for its reactivity and is used in various chemical synthesis processes. This compound is characterized by the presence of both chloro and dichlorophosphoryl groups, making it a versatile reagent in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(dichlorophosphoryl)butanoyl chloride typically involves the chlorination of butanoyl chloride derivatives. One common method is the reaction of butanoyl chloride with phosphorus trichloride and chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the reactivity of the chemicals involved.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(dichlorophosphoryl)butanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water, it hydrolyzes to form corresponding acids and other by-products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in solvents like dichloromethane, chloroform, or tetrahydrofuran.
Catalysts: Catalysts such as Lewis acids may be used to enhance reaction rates.
Major Products Formed
The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine would yield an amide derivative, while hydrolysis would produce the corresponding acid.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(dichlorophosphoryl)butanoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It plays a role in the development of certain drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(dichlorophosphoryl)butanoyl chloride involves its reactivity with nucleophiles. The chloro group acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon center. This results in the formation of a new bond and the release of the chloride ion. The dichlorophosphoryl group can also participate in reactions, adding to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobutyryl chloride: Similar in structure but lacks the dichlorophosphoryl group.
2-Chlorobutanoyl chloride: Another related compound with different reactivity due to the position of the chloro group.
Dichlorophosphoryl chloride: Contains the dichlorophosphoryl group but lacks the butanoyl moiety.
Uniqueness
4-Chloro-2-(dichlorophosphoryl)butanoyl chloride is unique due to the presence of both chloro and dichlorophosphoryl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable reagent in various chemical synthesis processes.
Eigenschaften
CAS-Nummer |
920007-55-2 |
|---|---|
Molekularformel |
C4H5Cl4O2P |
Molekulargewicht |
257.9 g/mol |
IUPAC-Name |
4-chloro-2-dichlorophosphorylbutanoyl chloride |
InChI |
InChI=1S/C4H5Cl4O2P/c5-2-1-3(4(6)9)11(7,8)10/h3H,1-2H2 |
InChI-Schlüssel |
AASJZMFCNBCVDT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)C(C(=O)Cl)P(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622147.png)

![methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12622166.png)

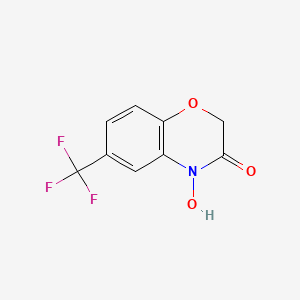
![2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12622196.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B12622200.png)
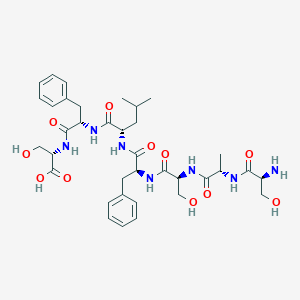
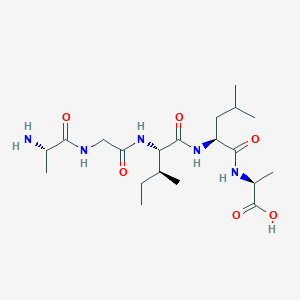
![{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B12622211.png)
![{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid](/img/structure/B12622215.png)
![9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12622217.png)
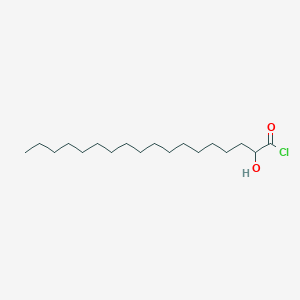
![{3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12622229.png)
